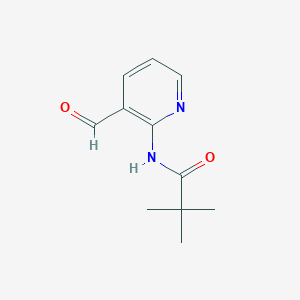

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

描述

属性

IUPAC Name |

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANABHCSYKASRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353117 | |

| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-64-5 | |

| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS 86847-64-5 properties

An In-Depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes core chemical data, proven synthetic methodologies, reactivity insights, and critical safety protocols.

Core Compound Identity and Physicochemical Properties

This compound, also known as N-(3-formylpyridin-2-yl)pivalamide, is a bifunctional molecule featuring a pyridine core substituted with a reactive aldehyde and a sterically demanding pivalamide group. This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures.

Chemical Structure

The structure combines an electron-deficient pyridine ring with two key functional groups positioned for synergistic reactivity. The pivaloyl group (tert-butyl carbonyl) provides significant steric bulk, which can influence the conformation of the molecule and direct the reactivity of adjacent groups.

Caption: Structure of this compound.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 86847-64-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3][4][5] |

| Molecular Weight | 206.24 g/mol | [1][2][7] |

| IUPAC Name | N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | [4][8] |

| Synonyms | N-(3-Formylpyridin-2-yl)pivalamide | [2][8] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥90-97% | [2][5][8] |

| SMILES | CC(C)(C)C(=O)Nc1ncccc1C=O | [2][3] |

| InChI Key | ANABHCSYKASRRW-UHFFFAOYSA-N | [2][4][8] |

Predicted Mass Spectrometry Data

While experimental spectral data is not widely published, computational predictions provide valuable guidance for mass spectrometry analysis. The following table lists predicted collision cross-section (CCS) values for common adducts, which can aid in compound identification.[9]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.11281 | 145.9 |

| [M+Na]⁺ | 229.09475 | 153.4 |

| [M-H]⁻ | 205.09825 | 148.5 |

| [M+NH₄]⁺ | 224.13935 | 163.6 |

Synthesis and Manufacturing

The most logical and industrially scalable synthesis of this compound involves the N-acylation of 2-amino-3-pyridinecarboxaldehyde. This approach leverages readily available starting materials and a robust chemical transformation.

Proposed Synthetic Pathway

The core transformation is the reaction between the primary amino group of 2-amino-3-pyridinecarboxaldehyde and pivaloyl chloride.[10] A non-nucleophilic base, such as triethylamine, is crucial. Its role is to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the pyridine nitrogen.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of aminopyridines.[10]

-

Vessel Preparation: To a dry, inerted (Nitrogen or Argon) reaction vessel, add 2-amino-3-pyridinecarboxaldehyde (1.0 eq).

-

Solvent Addition: Add a suitable aprotic solvent, such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF), to achieve a concentration of approximately 0.5-1.0 M.

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the stirred suspension.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. The causality here is critical: the acylation reaction is exothermic, and maintaining a low temperature during the addition of the acyl chloride prevents potential side reactions and ensures controlled reactivity.

-

Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05-1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyridine is consumed. A white precipitate of triethylamine hydrochloride will form as the reaction proceeds.

-

Workup & Isolation:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product with high purity.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its two distinct functional groups, which can be manipulated selectively or used in tandem for cyclization reactions.

Key Reactive Sites

The aldehyde group is an electrophilic center, while the pivalamide N-H is weakly acidic and the pyridine ring is susceptible to nucleophilic attack or metalation under specific conditions.

Caption: Key reactive sites and potential transformations.

Primary Application: Synthesis of Fused Heterocycles

A documented application for this compound is as a key reactant in the preparation of disubstituted azaindolines.[2] Azaindoles and their derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous clinically evaluated drug candidates. The formyl and amide groups are perfectly positioned for intramolecular cyclization strategies. For example, the aldehyde could be converted to an alkene via a Wittig reaction, followed by an intramolecular Heck reaction or other cyclization method to form the fused ring system.

This role as a synthetic intermediate is its primary value proposition for researchers in drug development, enabling rapid access to novel and complex heterocyclic entities.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. It is classified as an irritant and a potential sensitizer.

GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

| (Source: Sigma-Aldrich Safety Data)[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][11] Avoid prolonged or repeated contact.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or a higher-level respirator.[2]

-

General Hygiene: Avoid ingestion and inhalation.[11] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] This compound is classified as a combustible solid (Storage Class 11).[2] Keep away from strong oxidizing agents.[11]

References

- N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5. [Link]

- N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. [Link]

- This compound - PubChemLite. [Link]

- 2-Amino-3-formylpyridine - Oakwood Chemical. [Link]

- Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd. [Link]

Sources

- 1. This compound | 86847-64-5 [chemicalbook.com]

- 2. This compound 97 86847-64-5 [sigmaaldrich.com]

- 3. CAS:86847-64-5 | C11H14N2O2 | N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | Pharmalego [pharmalego.com]

- 4. N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5 [matrix-fine-chemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CAS: 86847-64-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. scbt.com [scbt.com]

- 8. N-arylamides | Fisher Scientific [fishersci.ie]

- 9. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 10. scribd.com [scribd.com]

- 11. fishersci.at [fishersci.at]

- 12. chemscene.com [chemscene.com]

Synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug discovery. This document details a robust and efficient two-step synthetic pathway, commencing with the acylation of 2-aminopyridine, followed by a highly regioselective ortho-formylation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and characterization of the synthesized compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: Significance and Applications

This compound and its precursor, 2-amino-3-pyridinecarboxaldehyde, are pivotal intermediates in the synthesis of a wide array of N-heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules. Pyridine derivatives, in particular, exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2] The formyl group at the 3-position of the pyridine ring serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. Specifically, 2-amino-3-pyridinecarboxaldehyde is a key starting material for the synthesis of hydrazones with potential antitubercular activity and various other N-heterocyclic compounds with therapeutic potential.[1][] The pivaloyl protecting group in the target molecule offers stability and directs the regioselectivity of the formylation step, a critical aspect that will be elaborated upon in this guide.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy leverages the principles of protecting group chemistry and directed ortho-metalation to achieve high regioselectivity and yield.

The overall synthetic transformation is outlined below:

Figure 2: Acylation of 2-aminopyridine.

Mechanism of Acylation:

The acylation of 2-aminopyridine proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pyridine serves as a base to accept the proton from the amino group in the transition state and to neutralize the HCl generated during the reaction. [4] Protocol:

-

To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-(pivaloylamino)pyridine as a solid.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10g 2-aminopyridine) |

| 2-Aminopyridine | 1.0 | 94.12 | 10.0 g |

| Pivaloyl chloride | 1.05 | 120.58 | 13.4 g (13.0 mL) |

| Pyridine | 1.1 | 79.10 | 9.3 g (9.5 mL) |

| Dichloromethane | - | 84.93 | 200 mL |

Step 2: Synthesis of this compound

This step utilizes the directing effect of the pivaloylamino group to achieve regioselective formylation at the C-3 position of the pyridine ring via ortho-lithiation.

Reaction Scheme:

Sources

Navigating the Spectroscopic Landscape of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic characteristics of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document leverages advanced predictive methodologies to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2][3][4][5][6] Its structure features a pyridine ring substituted with a formyl group and a pivalamide (2,2-dimethylpropanamide) group, rendering it a molecule with distinct functionalities that are amenable to spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3][5] |

| Molecular Weight | 206.24 g/mol | [1][2][5] |

| CAS Number | 86847-64-5 | [1][2][3][5] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data have been predicted using validated computational models. These predictions are based on the molecular structure and provide expected chemical shifts (δ) in parts per million (ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the formyl group, the amide N-H, and the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl-H | 9.8 - 10.2 | Singlet | 1H |

| Pyridine-H (position 6) | 8.5 - 8.7 | Doublet | 1H |

| Pyridine-H (position 4) | 8.0 - 8.2 | Doublet | 1H |

| Pyridine-H (position 5) | 7.2 - 7.4 | Triplet | 1H |

| Amide-NH | 8.8 - 9.2 | Singlet (broad) | 1H |

| tert-Butyl-H | 1.2 - 1.4 | Singlet | 9H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, including the carbonyl carbons of the formyl and amide groups, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the tert-butyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Formyl C=O | 190 - 195 |

| Amide C=O | 175 - 180 |

| Pyridine C2 | 150 - 155 |

| Pyridine C6 | 148 - 152 |

| Pyridine C4 | 135 - 140 |

| Pyridine C3 | 125 - 130 |

| Pyridine C5 | 120 - 125 |

| tert-Butyl Quaternary C | 38 - 42 |

| tert-Butyl Methyl C | 26 - 30 |

Rationale Behind NMR Predictions

The chemical shift predictions are derived from established principles of NMR spectroscopy. The formyl proton is expected to be significantly downfield due to the strong deshielding effect of the carbonyl group. The pyridine protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the formyl group. The broadness of the amide N-H signal is anticipated due to quadrupole broadening and potential hydrogen bonding. In the ¹³C NMR, the carbonyl carbons are the most downfield, followed by the aromatic carbons of the pyridine ring. The aliphatic carbons of the tert-butyl group are expected to be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amide, aldehyde, and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

| C=O (Aldehyde) | 1690 - 1715 | Stretch |

| C=O (Amide) | 1650 - 1680 | Stretch (Amide I band) |

| C=C, C=N (Aromatic) | 1400 - 1600 | Ring Stretch |

| N-H (Amide) | 1510 - 1570 | Bend (Amide II band) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structural elucidation. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.[7][8][9]

Predicted Molecular Ion and Fragmentation Pattern

The predicted mass spectrum of this compound under EI conditions is expected to show a molecular ion peak (M⁺) at an m/z of 206. The fragmentation pattern is proposed based on the stability of the resulting carbocations and neutral losses.

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 177 | [M - CHO]⁺ |

| 150 | [M - C(CH₃)₃]⁺ |

| 122 | [M - C(O)C(CH₃)₃]⁺ |

| 85 | [C(O)C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of the formyl group (CHO) or the tert-butyl group. Alpha-cleavage adjacent to the carbonyl groups and the pyridine ring are also probable fragmentation routes.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

While experimental data is not currently available, the following are standard, field-proven protocols for the acquisition of NMR, IR, and MS data. These protocols represent best practices and would be the methods of choice for analyzing this compound.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. A 45-degree pulse angle and a relaxation delay of 2 seconds are common starting points.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).[11]

Caption: Standard workflow for NMR data acquisition.

FTIR Data Acquisition Protocol

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[3][12]

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[13]

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[2]

-

Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This will cause ionization and fragmentation of the molecules.[7]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The forecasted NMR, IR, and MS data, along with the outlined standard operating procedures, offer a valuable resource for the scientific community. These predictions serve as a benchmark for future experimental work and can aid in the synthesis, purification, and identification of this and structurally related compounds. The principles and workflows described herein underscore a logical and scientifically rigorous approach to molecular characterization, even in the absence of empirical data.

References

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- UTHCSA. (n.d.). Step-by-step procedure for NMR data acquisition.

- PROSPRE. (n.d.). 1H NMR Predictor.

- LCGC International. (2021). Electron Ionization for GC–MS.

- Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.

- PNAS. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination.

- Innovatech Labs. (2022). How Does FTIR Analysis Work?.

- Wiley Online Library. (n.d.). NMR Data Processing.

- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Cheminfo.org. (n.d.). IR spectra prediction.

- UWPR. (n.d.). Data Analysis Tools.

- University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences.

- ChemAxon. (n.d.). NMR Predictor.

- PubChem. (n.d.). This compound.

- NMRium. (n.d.). Predict - NMRium demo.

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).

- Wikipedia. (n.d.). Electron ionization.

- CD ComputaBio. (n.d.). IR Spectrum Prediction Service.

- SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.

Sources

- 1. PROSPRE [prospre.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. pnas.org [pnas.org]

- 5. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 6. r-nmr.eu [r-nmr.eu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

Physical and chemical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

An In-depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Introduction

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive aldehyde on a pyridine scaffold, which is further functionalized with a sterically hindered pivalamide group. This unique combination of features makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures, particularly in the construction of novel N-heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and critical safety information, designed for the practicing research scientist.

Core Properties and Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The compound is cataloged under several identifiers across major chemical databases.

| Property | Value | Source |

| CAS Number | 86847-64-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 206.24 g/mol | [1][4] |

| Synonyms | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide, N-(3-Formylpyridin-2-yl)-2,2-dimethylpropionamide | [1] |

| InChI Key | ANABHCSYKASRRW-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(C)C(=O)Nc1ncccc1C=O | [1][4] |

| PubChem Substance ID | 24882917 | [1][4] |

Physical and Computed Properties

The physical state and computed descriptors help in predicting the compound's behavior in various solvent systems and its potential pharmacokinetic properties.

| Property | Value | Source |

| Appearance | Solid | [1][4] |

| Purity | Typically available as ≥90%, 95%, or 97% | [1][3][5] |

| XLogP3-AA | 0.4 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 73.1 Ų | [6] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2][7] |

Molecular Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the pyridine ring, the formyl (aldehyde) group, and the N-pivaloyl amide group.

Caption: Molecular structure and key functional groups.

-

Formyl Group (C-3 Position): The aldehyde is the primary site for nucleophilic addition. It can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines, hydrazones, and oximes. This makes it a versatile handle for introducing new substituents and building out molecular complexity.

-

Pivalamide Group (N-2 Position): The N-(2,2-dimethylpropanoyl) group serves a dual purpose. Firstly, it is a robust protecting group for the amino functionality on the pyridine ring. The significant steric bulk of the tert-butyl moiety shields the amide bond from hydrolysis under many standard conditions, requiring forcing conditions for cleavage.[8] Secondly, this steric hindrance influences the conformation of the molecule and can direct the approach of reagents to other parts of the scaffold.

-

Pyridine Ring: The pyridine nucleus is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. The combination of the electron-withdrawing formyl group and the amide substituent modifies the electronic properties of the ring, influencing its reactivity in, for example, metal-catalyzed cross-coupling reactions.

Synthesis and Mechanistic Considerations

The logical and most direct synthetic route to this compound is the acylation of 2-aminonicotinaldehyde with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the N-pivaloylation of amino-heterocycles.[9]

-

Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 2-aminonicotinaldehyde (1.0 equiv).

-

Solvent and Base Addition: Anhydrous dichloromethane (DCM) is added to dissolve the starting material, followed by the addition of triethylamine (1.1 equiv). The use of a non-nucleophilic tertiary amine base is crucial to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it unreactive.

-

Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Reagent Addition: Pivaloyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution over 30 minutes via a dropping funnel. Slow addition is necessary to maintain temperature control.

-

Reaction Progression: After complete addition, the reaction is stirred for an additional 30 minutes at 0°C, then the ice bath is removed, and the mixture is stirred for 2-4 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: The reaction is quenched by pouring it into water. The organic layer is separated and washed sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key analytical signatures.

Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | - Singlet (~1.3 ppm, 9H) for the tert-butyl protons.- Singlet (~10.0 ppm, 1H) for the aldehyde proton.- Multiplets (~7.2-8.5 ppm, 3H) for the pyridine ring protons.- Broad singlet (>8.5 ppm, 1H) for the N-H amide proton. |

| ¹³C NMR | - Signal (~27 ppm) for the methyl carbons of the tert-butyl group.- Signal (~40 ppm) for the quaternary carbon of the tert-butyl group.- Signals (~120-155 ppm) for the aromatic carbons of the pyridine ring.- Signal (~177 ppm) for the amide carbonyl carbon.- Signal (~192 ppm) for the aldehyde carbonyl carbon. |

| IR (cm⁻¹) | - ~3300 (N-H stretch).- ~2970 (C-H stretch, aliphatic).- ~1700 (C=O stretch, aldehyde).- ~1680 (C=O stretch, amide I band).- ~1580 (C=C/C=N stretch, aromatic). |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information on the ion's shape in the gas phase.[10]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.11281 | 145.9 |

| [M+Na]⁺ | 229.09475 | 153.4 |

| [M-H]⁻ | 205.09825 | 148.5 |

| [M+NH₄]⁺ | 224.13935 | 163.6 |

| [M]⁺ | 206.10498 | 146.9 |

Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile building block. Its defined regiochemistry and orthogonal reactivity (aldehyde vs. amide) allow for sequential, controlled modifications. It is cited as a reactant for the preparation of disubstituted azaindolines, a scaffold of interest in pharmaceutical research.

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. The compound is classified as an irritant and a potential sensitizer.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

(Data sourced from Sigma-Aldrich)[1][4]

Recommended Safety Precautions

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), safety glasses with side shields or goggles, and chemical-resistant gloves.[1][4]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram - HBARSCI. (URL: [Link])

- N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4 - J&K Scientific. (URL: [Link])

- This compound - PubChemLite. (URL: [Link])

- CID 153739822 | C11H14N2O2 - PubChem. (URL: [Link])

- CID 100979034 | C5H10NO+ - PubChem. (URL: [Link])

- Pivaloyl chloride patented technology retrieval search results - Eureka | P

- CID 177222216 | C9H10N2O2 - PubChem. (URL: [Link])

- This compound 97% - MilliporeSigma. (URL: [Link])

- N-pivaloylation of an amine - ChemSpider Synthetic Pages. (URL: [Link])

- PIVALOYL CHLORIDE -

- O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID SALT - Organic Syntheses Procedure. (URL: [Link])

- N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc. (URL: [Link])

- Reactivity of 2-aminothiazole with benzaldehyde and malononitrile - Semantic Scholar. (URL: [Link])

- N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem. (URL: [Link])

- Pivalamide - Wikipedia. (URL: [Link])

Sources

- 1. This compound 97 86847-64-5 [sigmaaldrich.com]

- 2. This compound, CasNo.86847-64-5 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97 86847-64-5 [sigmaaldrich.com]

- 5. N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamid, 90 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.de]

- 6. 3-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | C11H14N2O2 | CID 153739822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7521-41-7|2-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. PubChemLite - this compound (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

Unveiling the Bio-Potential: A Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS RN: 86847-64-5).[1][2][3][4][5] While direct biological data for this specific molecule is not yet publicly available, its structural composition, featuring a picolinamide core, suggests a high probability of significant biological activity. This document synthesizes established methodologies and field-proven insights to propose a structured, multi-pronged screening approach to elucidate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed, self-validating experimental protocols are provided to ensure robust and reproducible preliminary findings, forming a critical foundation for any subsequent drug discovery and development program.

Introduction: Structural Rationale for Biological Investigation

This compound is a synthetic organic compound characterized by a pyridine ring substituted with a formyl group and an N-linked 2,2-dimethylpropanamide moiety. The core of this molecule is a picolinamide (2-pyridinecarboxamide) scaffold, a privileged structure in medicinal chemistry known to impart a wide range of biological activities.[6][7][8][9]

Derivatives of picolinamide and the broader pyridine class have demonstrated potent activities, including:

-

Anticancer Activity: Many pyridine-based compounds have been investigated as histone deacetylase (HDAC) inhibitors, a validated target in oncology.[10][11][12][13][14]

-

Antimicrobial Effects: The picolinamide structure is present in several antibacterial agents, with some showing selective activity against pathogenic bacteria.[15]

-

Anti-inflammatory Properties: Pyridine derivatives have been shown to modulate inflammatory pathways, a cornerstone of treatment for numerous chronic diseases.[]

The presence of the electrophilic formyl group and the lipophilic pivaloyl group on the picolinamide core of this compound provides unique electronic and steric properties that warrant a thorough investigation into its potential therapeutic applications. This guide outlines a logical and efficient screening cascade to explore these possibilities.

Proposed Screening for Anticancer Activity

The pyridine scaffold is a key component of several histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[10][11][12][13][14] Therefore, a primary focus of the initial investigation should be to assess the cytotoxic and potential HDAC inhibitory activity of this compound.

Initial Cytotoxicity Screening

A preliminary assessment of the compound's effect on cell viability is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[17]

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Cancer Type | Rationale |

| HCT-116 | Colorectal Carcinoma | Commonly used for screening potential anticancer agents. |

| MCF-7 | Breast Adenocarcinoma | Represents a hormone-dependent breast cancer model.[18] |

| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |

| PC-3 | Prostate Cancer | A model for androgen-independent prostate cancer.[12] |

| A normal cell line (e.g., MRC-5) | Normal Lung Fibroblast | To assess selectivity and potential toxicity to non-cancerous cells. |

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[17]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[17]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Secondary Assay: LDH Release Assay for Cytotoxicity

To corroborate the MTT assay results and to differentiate between cytostatic and cytotoxic effects, a lactate dehydrogenase (LDH) release assay can be performed. This assay measures the release of LDH from damaged cells into the culture medium.[17]

Workflow for Anticancer Activity Screening

Caption: Workflow for assessing the anticancer potential of the target compound.

Evaluation of Antimicrobial Activity

The picolinamide scaffold is a known pharmacophore in several antibacterial agents.[7][15] Therefore, it is prudent to evaluate this compound for its potential antimicrobial properties.

Proposed Panel of Microorganisms

A representative panel of Gram-positive and Gram-negative bacteria, as well as a yeast species, should be used for the initial screening.

Table 2: Suggested Microbial Strains for Antimicrobial Screening

| Microorganism | Type | Relevance |

| Staphylococcus aureus | Gram-positive | Common cause of skin and soft tissue infections. |

| Bacillus subtilis | Gram-positive | A model organism for Gram-positive bacteria. |

| Escherichia coli | Gram-negative | A common cause of urinary tract and gastrointestinal infections. |

| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen known for its antibiotic resistance. |

| Candida albicans | Yeast | A common cause of opportunistic fungal infections. |

Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

-

Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[20][21]

Confirmatory Method: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative method that can be used to confirm the antimicrobial activity observed in the broth microdilution assay.[19][20][22]

Workflow for Antimicrobial Activity Screening

Caption: Workflow for evaluating the antimicrobial activity of the test compound.

Assessment of Anti-inflammatory Potential

Given the prevalence of pyridine-containing anti-inflammatory drugs, investigating the potential of this compound to modulate inflammatory responses is a logical step.[] In vitro assays that model different aspects of inflammation can provide valuable preliminary data.[23][24][25]

Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[26] This assay assesses the ability of the compound to prevent heat-induced denaturation of bovine serum albumin (BSA).

Detailed Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of 5% w/v BSA.

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Potential Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation.[27][28][29][30] Dysregulation of this pathway is implicated in many inflammatory diseases.[27][29] Should the initial anti-inflammatory screening assays yield positive results, further investigation into the compound's effect on the NF-κB pathway would be a logical next step.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial biological evaluation of this compound. Based on the well-documented activities of its core picolinamide scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The detailed protocols and suggested workflows are designed to generate robust preliminary data that will be crucial in determining the future research and development trajectory for this promising compound. Positive results from this initial screening cascade would warrant more in-depth mechanistic studies, in vivo efficacy testing, and lead optimization efforts.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI.

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- CAS RN 86847-64-5. (n.d.). Fisher Scientific.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.

- N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. (n.d.).

- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2014). PubMed.

- Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. (2023). PubMed.

- Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). (2019). Protocols.io.

- NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (2018). PubMed.

- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central.

- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008). PubMed.

- Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. (n.d.). NIH.

- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). PubMed Central.

- Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. (2025).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).

- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.

- Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. (2024). PubMed.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.

- This compound .... (n.d.). Fisher Scientific.

- This compound | CAS 86847-64-5. (n.d.). SCBT.

- N-arylamider. (n.d.). Fisher Scientific.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PubMed Central.

- (PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2025). ResearchGate.

- Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. (2019). University of Pittsburgh.

- Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis.

- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central.

- COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (n.d.). CJM.ASM.MD.

- In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & R.

- Synthesis and biological activity of novel benzothiazole pyridine derivatives. (2025). ResearchGate.

- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central.

- Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.

Sources

- 1. CAS RN 86847-64-5 | Fisher Scientific [fishersci.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 4. scbt.com [scbt.com]

- 5. N-arylamider | Fisher Scientific [fishersci.dk]

- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 20. apec.org [apec.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 23. journalajrb.com [journalajrb.com]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijddr.in [ijddr.in]

- 27. mdpi.com [mdpi.com]

- 28. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Derivatives and Analogues as IRAK4 Inhibitors

This guide provides a comprehensive technical overview of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide and its derivatives, a class of compounds that has garnered significant interest in the field of drug discovery. As potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), these molecules hold promise for the treatment of a range of inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and structure-activity relationships of this important chemical scaffold.

Introduction: The Therapeutic Potential of IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream signaling molecule in the pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This, in turn, leads to the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3] Consequently, the development of small molecule inhibitors of IRAK4 has emerged as a promising therapeutic strategy to modulate the innate immune response and ameliorate the symptoms of these debilitating conditions. The this compound scaffold has been identified as a promising starting point for the design of potent and selective IRAK4 inhibitors.

The this compound Core: Physicochemical Properties

The core chemical entity, this compound, possesses the following key properties:

| Property | Value |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 86847-64-5 |

| Appearance | Solid |

| SMILES | CC(C)(C)C(=O)Nc1ncccc1C=O |

| InChI Key | ANABHCSYKASRRW-UHFFFAOYSA-N |

Source:[4]

The 2,2-dimethylpropanamide (pivaloyl) group offers steric bulk, which can influence the compound's binding affinity and selectivity for the target kinase. The formyl group at the 3-position of the pyridine ring serves as a versatile chemical handle for the synthesis of a diverse library of analogues, allowing for the exploration of structure-activity relationships.

Synthesis of this compound and its Analogues

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A representative synthetic route is outlined below, based on established chemical methodologies.

General Synthetic Scheme

The synthesis often commences with the acylation of 2-aminopyridine, followed by a directed ortho-metalation and formylation to introduce the aldehyde functionality.

Sources

IUPAC name N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

An In-depth Technical Guide to N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, the efficiency and predictability of a synthetic route are paramount. The selection of building blocks is not merely a matter of assembling atoms; it is a strategic decision that dictates the feasibility and elegance of the entire synthetic campaign. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, a seemingly unassuming heterocyclic compound, represents a cornerstone of this strategic approach. Its bifunctional nature, combining a reactive aldehyde with a sterically shielded and stable amide, offers a pre-packaged solution for introducing the valuable 2-amino-3-formylpyridine scaffold into complex molecular architectures. This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its practical applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Profile

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, also known by synonyms such as N-(3-Formyl-2-pyridinyl)pivalamide, is a solid, air-sensitive compound that serves as a key intermediate in organic synthesis.[1][2][3] Its structure is characterized by a pyridine ring substituted at the 2-position with a pivaloyl amide group and at the 3-position with a formyl (aldehyde) group. The pivaloyl group (tert-butylcarbonyl) is of particular significance; its steric bulk provides unique stability and reactivity profiles, making it a robust protecting group for the amine.[4]

| Property | Value | Source(s) |

| IUPAC Name | N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | [5] |

| CAS Number | 86847-64-5 | [1][6] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][7] |

| Molecular Weight | 206.24 g/mol | [2][7] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 85-88°C | [2] |

| Purity | Typically ≥95-97% | [1][6] |

| SMILES | CC(C)(C)C(=O)Nc1ncccc1C=O | [1][7] |

| InChIKey | ANABHCSYKASRRW-UHFFFAOYSA-N | [1][7] |

Synthesis and Mechanistic Considerations

The synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a logical and high-yielding process rooted in fundamental amide coupling chemistry. The primary strategy involves the acylation of the versatile starting material, 2-amino-3-formylpyridine.

Synthesis of the 2-Amino-3-formylpyridine Precursor

The utility of our target molecule is predicated on the availability of its precursor, 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[8][9] An efficient and scalable process for its preparation involves the ortho-directed lithiation of a protected 2-aminopyridine derivative.[10]

The causality here is clear: direct formylation of 2-aminopyridine is problematic. The amino group is a powerful activating group, but it can also interfere with many electrophilic formylation reagents. The chosen strategy circumvents this by first protecting the amine as a pivaloyl amide. This amide group then serves as a potent ortho-directing group for lithiation, guiding a strong base like tert-butyllithium (t-BuLi) to deprotonate the C3 position specifically. Subsequent quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) installs the aldehyde, and a final hydrolysis step removes the protecting group to yield the desired precursor.[10] This multi-step, one-pot procedure is a testament to the power of directing groups in achieving regiochemical control.

Final Amide Coupling Protocol

The final step is the N-acylation of 2-amino-3-formylpyridine with pivaloyl chloride. Pivaloyl chloride is an ideal acylating agent in this context; it is highly reactive, and the steric hindrance of the tert-butyl group minimizes potential side reactions.[4]

Experimental Protocol: Synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-formylpyridine (1.0 eq).

-

Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). The choice of DCM is critical as it is aprotic and will not react with the acyl chloride. Add triethylamine (TEA, 1.1 eq) to the solution. TEA acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing protonation of the pyridine nitrogen or the starting amine.[11]

-

Acylation: Cool the stirred solution to 0°C using an ice bath. This is a crucial step to moderate the exothermic reaction and prevent potential side reactions. Add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound as a solid.[11]

Analytical Characterization & Self-Validating Systems

A robust protocol is a self-validating one. Confirmation of the product's identity and purity is non-negotiable and relies on a suite of standard analytical techniques.

| Technique | Expected Result / Rationale |

| ¹H NMR | Expect a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. A singlet integrating to 9 protons for the tert-butyl group will be prominent in the upfield region (~1.3 ppm). Aromatic protons on the pyridine ring will appear as distinct multiplets. The amide N-H proton will likely be a broad singlet. |

| ¹³C NMR | Key signals include the aldehyde carbonyl (~190 ppm), the amide carbonyl (~175 ppm), and the quaternary carbon of the tert-butyl group. Aromatic carbons will resonate in the 110-160 ppm range. |

| FT-IR | Look for strong C=O stretching vibrations for the amide (~1680 cm⁻¹) and aldehyde (~1700 cm⁻¹) carbonyls. An N-H stretch should be visible around 3300 cm⁻¹. |

| Mass Spec (MS) | In ESI+ mode, the molecular ion peak [M+H]⁺ should be observed at m/z 207.25, confirming the molecular weight. |

| HPLC | A single sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile gradient) will confirm the purity of the isolated product. |

The crystal structure of the related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, reveals that the pyridine ring is inclined relative to the amide plane.[11][12] This conformational preference, driven by steric and electronic factors, is expected to be present in the title compound as well and influences its reactivity and intermolecular interactions.

Applications in Drug Development & Chemical Synthesis

The primary value of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide lies in its role as a versatile synthetic intermediate. The two distinct functional groups can be addressed with high chemoselectivity.

Aldehyde-Driven Transformations

The aldehyde is a gateway to a multitude of chemical transformations, allowing for the elongation of the carbon skeleton or the introduction of new functional groups. It is a known reactant for the preparation of disubstituted azaindolines.[1] This likely proceeds through an initial condensation or addition reaction at the aldehyde position, followed by a cyclization event.

Common transformations involving the aldehyde group include:

-

Wittig Reaction: To form alkenes.

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines to form imines/enamines, which are precursors to more complex heterocycles.[13]

The Role of the Pivaloyl Amide

The pivaloyl group is more than a simple placeholder; it is a robust protecting group that is stable to a wide range of reaction conditions that might affect the aldehyde.[4] It can be removed under harsh hydrolytic conditions (strong acid or base with heating) if the free 2-amino functionality is desired later in a synthetic sequence. However, in many cases, it remains in the final structure, providing steric bulk that can influence the molecule's conformation and biological activity.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is classified as an irritant and requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a dust mask (N95 or better), chemical-resistant gloves, safety glasses, and a lab coat.[1]

-

Storage: The compound is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] This prevents gradual oxidation of the aldehyde functional group.

-

Spill & Disposal: In case of a spill, avoid generating dust. Scoop the solid into a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a strategically designed synthetic intermediate that offers reliability and versatility. The orthogonal reactivity of its formyl and pivaloyl amide groups, combined with a well-defined synthesis, makes it a valuable tool for researchers in drug development and materials science. Understanding its properties, synthesis, and reactivity profile, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the construction of novel and complex chemical entities.

References

- Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

- Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF.

- Can anyone help with the synthesis of a secondary amide from carboxylic acid?.

- US Patent 6562977B2 - Process for the preparation of mixed anhydrides.

- N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. Aladdin Scientific. [Link]

- HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Taylor & Francis Online. [Link]

- N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5. Molecule.org. [Link]

- N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4. J&K Scientific. [Link]

- 2-Amino-3-formylpyridine. Oakwood Chemical. [Link]

- N-(3-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide. R&D Chemicals. [Link]

- CID 100979034 | C5H10NO+. PubChem. [Link]

- Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.

- Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF.

- 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633. PubChem. [Link]

- (PDF) Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.

- Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. PubMed. [Link]

Sources

- 1. N-(3-甲酰基-2-吡啶基)-2,2-甲基丙酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. N-(3-FORMYL-2-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE | 86847-64-5 [chemicalbook.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5 [matrix-fine-chemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound 97 86847-64-5 [sigmaaldrich.com]

- 8. 2-Amino-3-formylpyridine [oakwoodchemical.com]

- 9. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Value of N-(3-Formyl-2-pyridinyl)pivalamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Formyl-2-pyridinyl)pivalamide

N-(3-Formyl-2-pyridinyl)pivalamide is a highly functionalized pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group masked as a pivalamide, an electrophilic formyl group, and a pyridine scaffold amenable to further modification. This arrangement makes it an ideal precursor for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds. For instance, derivatives of 2-aminopyridine are foundational in the development of various therapeutic agents, including angiogenesis inhibitors for cancer treatment.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-(3-Formyl-2-pyridinyl)pivalamide. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale that ensure reproducibility and success.

Part 1: A Guided Synthesis Pathway

The synthesis of N-(3-Formyl-2-pyridinyl)pivalamide is most efficiently achieved through a two-step sequence involving the protection of 2-aminopyridine followed by a regioselective formylation. This strategy leverages the principles of directed ortho-metalation (DoM), a powerful tool for C-H functionalization in aromatic systems.

Caption: Synthetic workflow for N-(3-Formyl-2-pyridinyl)pivalamide.

Step 1: Synthesis of the Intermediate, N-(pyridin-2-yl)pivalamide

Expertise & Rationale: The first step involves the acylation of 2-aminopyridine. We select pivaloyl chloride for two critical reasons. First, the resulting pivaloyl amide is an excellent directing group for the subsequent lithiation step, activating the C-3 position of the pyridine ring. Second, the bulky tert-butyl group provides steric hindrance that can prevent undesired side reactions and often imparts crystallinity to the product, simplifying purification.[2] Pivaloyl chloride is a widely used and highly reactive acylating agent in the pharmaceutical and agrochemical industries.[3][4] Triethylamine (Et₃N) is used as a mild base to quench the HCl byproduct generated during the reaction.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-aminopyridine (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

-

Basification: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add pivaloyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, N-(pyridin-2-yl)pivalamide, can be purified by recrystallization or column chromatography.

Step 2: Ortho-Directed Formylation to Yield N-(3-Formyl-2-pyridinyl)pivalamide

Expertise & Rationale: This step is the cornerstone of the synthesis, employing directed ortho-metalation. The pivaloyl amide group directs the strong base, n-butyllithium (n-BuLi), to abstract a proton from the adjacent C-3 position of the pyridine ring, forming a transient lithiated species.[2][5] This reaction is performed at very low temperatures (-78 °C) to prevent decomposition and side reactions. The subsequent addition of an electrophile, N,N-dimethylformamide (DMF), traps the lithiated intermediate to introduce the formyl group at the C-3 position. Careful control of stoichiometry and temperature is crucial to avoid the formation of impurities.[2]

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified N-(pyridin-2-yl)pivalamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2-2.5 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.

-